molecular formula C18H21N3O3 B5207979 N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide

N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide

Cat. No. B5207979
M. Wt: 327.4 g/mol
InChI Key: SGUHZUVXDMJNKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide (DPPE) is a chemical compound that has been widely used in scientific research due to its unique properties. DPPE is a member of the amide family and is commonly used as a reagent in organic chemistry. It has also been used in the field of pharmacology and toxicology due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and is implicated in inflammation and cancer. This compound has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in the growth and proliferation of blood vessels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has also been shown to inhibit the production of nitric oxide, which is involved in inflammation and is implicated in various diseases. This compound has also been shown to have an effect on the immune system, particularly on the production of cytokines.

Advantages and Limitations for Lab Experiments

N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide, including the investigation of its potential therapeutic properties in various diseases, such as cancer and inflammation. Further research is also needed to fully understand its mechanism of action and to develop more effective derivatives. Additionally, the potential toxicity of this compound needs to be further investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. It has potential therapeutic properties and has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects. This compound has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its potential toxicity. Further research is needed to fully understand its mechanism of action and to develop more effective derivatives.

Synthesis Methods

N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide can be synthesized through a multistep process that involves the reaction of 4-(dimethylamino)benzaldehyde with 2-phenoxyethylamine to form the intermediate compound, which is then reacted with ethylenediamine to form this compound. The reaction can be carried out under mild conditions and yields a high purity product.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide has been used in various scientific research applications, including drug discovery, pharmacology, and toxicology. It has been shown to have potential therapeutic properties, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. This compound has also been used as a reagent in organic chemistry, particularly in the synthesis of amide derivatives.

properties

IUPAC Name

N'-[4-(dimethylamino)phenyl]-N-(2-phenoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-21(2)15-10-8-14(9-11-15)20-18(23)17(22)19-12-13-24-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUHZUVXDMJNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811362
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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